

# Alizarin Yellow R pH Indicator Accuracy: Technical Support Center

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## Compound of Interest

Compound Name: Alizarin Yellow A

Cat. No.: B075506

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the accuracy of Alizarin Yellow R pH indicator in experimental settings.

## Frequently Asked Questions (FAQs)

Q1: What is Alizarin Yellow R and what is its typical pH range?

Alizarin Yellow R is an azo dye that functions as a pH indicator.<sup>[1][2]</sup> In its pure form, it is a rust-colored solid, but it is typically used as a sodium salt, which is soluble in water.<sup>[1][3]</sup> The functional pH range for Alizarin Yellow R is between pH 10.1 and 12.2.<sup>[4]</sup> It appears yellow below pH 10.1 and transitions to red above pH 12.2.<sup>[4]</sup>

Q2: How do I prepare an Alizarin Yellow R indicator solution?

A common preparation for a 0.1% (w/v) Alizarin Yellow R indicator solution involves dissolving 0.1g of Alizarin Yellow R in 100 mL of distilled water.<sup>[5]</sup>

Q3: What are the ideal storage conditions for Alizarin Yellow R powder and its solutions?

Alizarin Yellow R powder should be stored in a cool, dry place in a tightly sealed container. The solid form is stable under normal conditions. Stock solutions of Alizarin Yellow R can be stored

at room temperature, with a shelf life of up to two years if stored at  $-80^{\circ}\text{C}$  and one year at  $-20^{\circ}\text{C}$ .<sup>[6]</sup>

## Troubleshooting Guide: Inaccurate pH Readings

### Issue 1: Color change is faint or difficult to discern.

- Possible Cause: The concentration of the Alizarin Yellow R solution may be too low.
  - Solution: Prepare a fresh solution, ensuring the correct weight-to-volume ratio. A higher concentration can lead to a more pronounced color shift.<sup>[7]</sup>
- Possible Cause: The sample solution itself is colored, obscuring the indicator's color change.
  - Solution: If possible, dilute the sample or use a pH meter for measurement.

### Issue 2: The observed pH endpoint is inconsistent with expected values.

- Possible Cause: Temperature Effects
  - Explanation: The  $\text{pK}_a$  of a pH indicator can be temperature-dependent. Variations in experimental temperature can shift the pH transition range.<sup>[7]</sup>
  - Solution: Maintain a consistent temperature throughout your experiment and when preparing your solutions. If high accuracy is required, calibrate the indicator's performance at your specific experimental temperature using buffer solutions of known pH.
- Possible Cause: Ionic Strength Effects ("Salt Error")
  - Explanation: The presence of high concentrations of salts in the sample solution can alter the activity of the hydronium ions, leading to a shift in the apparent  $\text{pK}_a$  of the indicator. This is known as the "salt error."
  - Solution: Whenever possible, maintain a consistent ionic strength across all samples and standards. If the ionic strength of your samples varies significantly, consider creating a calibration curve with standards that match the ionic strength of your samples.

- Possible Cause: "Protein Error"
  - Explanation: In solutions containing proteins, the indicator can bind to the protein molecules, which alters its chemical structure and, consequently, its color-change properties. This can lead to inaccurate pH readings.
  - Solution: For protein-containing solutions, it is advisable to use a pH meter with a calibrated electrode, as this method is less susceptible to protein interference.
- Possible Cause: Presence of Interfering Substances
  - Explanation: Certain substances can interact with the indicator, affecting its color. For instance, strong oxidizing agents are incompatible with Alizarin Yellow R. Heavy metal ions in the sample can also sometimes interfere with azo dye indicators.<sup>[6]</sup>
  - Solution: If you suspect the presence of interfering substances, it is recommended to test the indicator's response with a known pH buffer that also contains the suspected interfering substance.

## Data Presentation

Property	Value	Citations
Chemical Name	Alizarin Yellow R, Sodium Salt	[3]
Synonyms	Mordant Orange 1, C.I. 14030	[3]
CAS Number	1718-34-9 (Sodium Salt)	[3]
Molecular Formula	C <sub>13</sub> H <sub>8</sub> N <sub>3</sub> NaO <sub>5</sub>	[3]
Molecular Weight	309.21 g/mol (Sodium Salt)	[3]
pH Range	10.1 - 12.2	[4]
Color Change	Yellow to Red	[4]
pKa	11.2 (at 25°C)	[4]
Solubility	Soluble in water	[4]
Storage (Solid)	Cool, dry, tightly sealed container	
Storage (Solution)	Room temperature	[6]

## Experimental Protocols

### Protocol 1: Preparation of 0.1% (w/v) Alizarin Yellow R Indicator Solution

#### Materials:

- Alizarin Yellow R (sodium salt) powder
- Distilled or deionized water
- 100 mL volumetric flask
- Analytical balance
- Spatula and weighing paper

#### Procedure:

- Accurately weigh 0.1 g of Alizarin Yellow R powder using an analytical balance.
- Carefully transfer the powder into a 100 mL volumetric flask.
- Add approximately 50 mL of distilled water to the flask and swirl gently to dissolve the powder.
- Once the powder is fully dissolved, add distilled water to the 100 mL mark.
- Stopper the flask and invert it several times to ensure the solution is homogeneous.<sup>[5]</sup>

#### Protocol 2: Titration of a Weak Acid (Acetic Acid) with a Strong Base (Sodium Hydroxide) using Alizarin Yellow R Indicator

##### Materials:

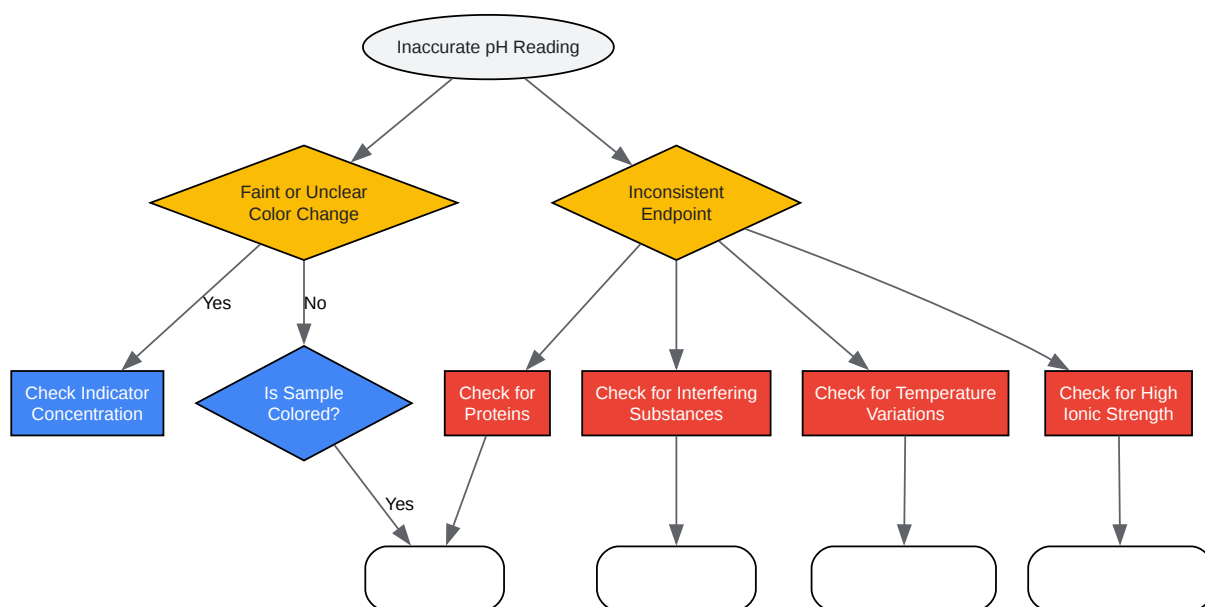
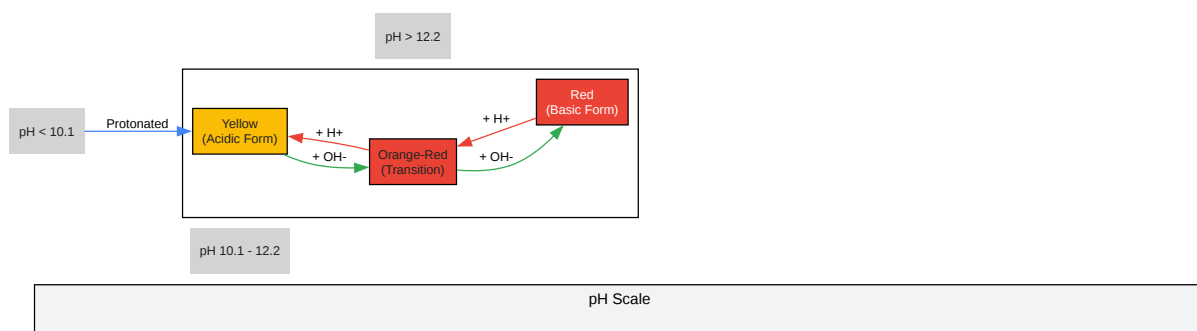
- Standardized ~0.1 M Sodium Hydroxide (NaOH) solution
- Vinegar (contains acetic acid)
- 0.1% Alizarin Yellow R indicator solution
- 50 mL burette
- 25 mL pipette
- 250 mL Erlenmeyer flask
- Burette stand and clamp
- White tile or paper

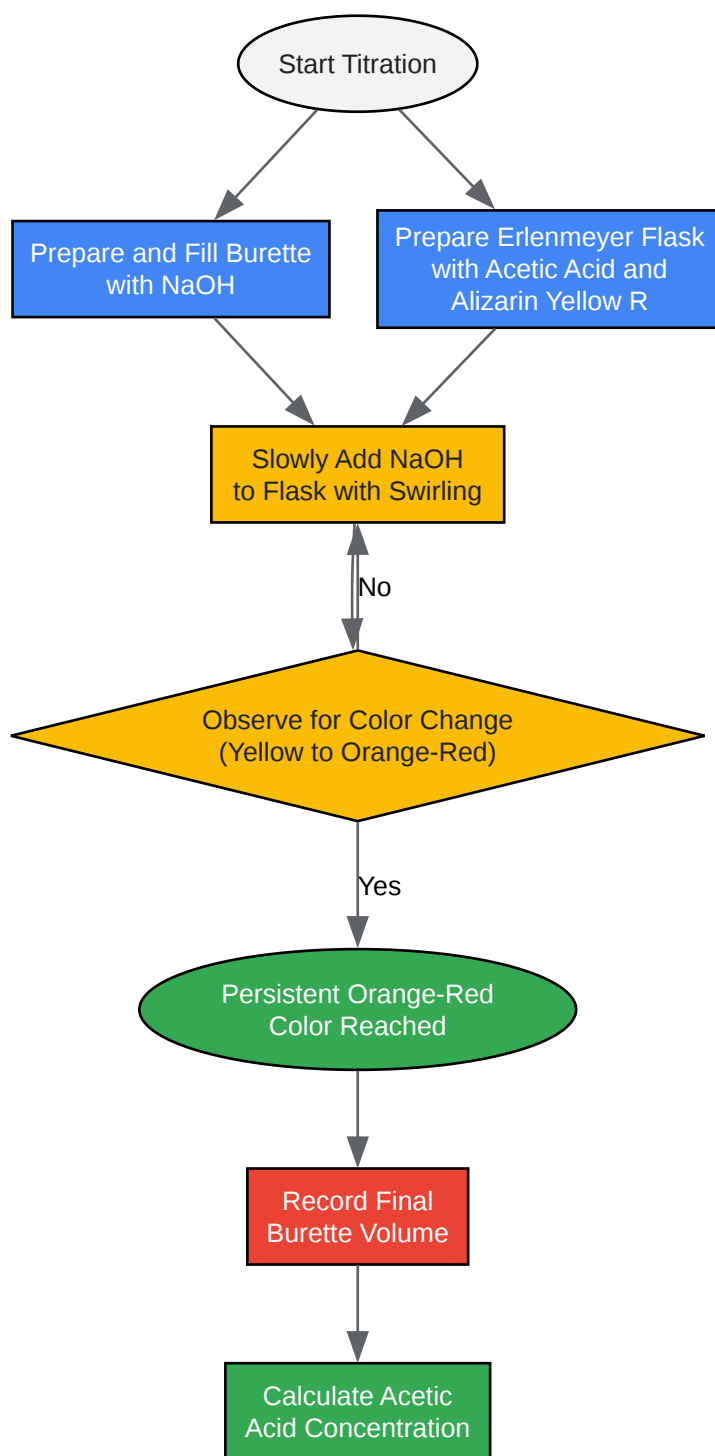
##### Procedure:

- Preparation:
  - Rinse the burette with a small amount of the standardized NaOH solution and then fill it, ensuring no air bubbles are in the tip. Record the initial burette reading.

- Pipette 25.00 mL of vinegar into a 250 mL Erlenmeyer flask.
- Add approximately 50 mL of distilled water to the flask to increase the volume, making the color change easier to observe.
- Add 2-3 drops of the Alizarin Yellow R indicator solution to the flask. The solution should be yellow.
- Titration:
  - Place the Erlenmeyer flask on a white tile or paper under the burette to make the color change more visible.
  - Slowly add the NaOH solution from the burette to the flask while continuously swirling the flask.
  - As the endpoint is approached, the solution will begin to show flashes of orange/red where the NaOH is added. At this point, add the NaOH drop by drop.
  - The endpoint is reached when the entire solution changes from yellow to a persistent faint orange-red color.
  - Record the final burette reading.
- Calculations:
  - Calculate the volume of NaOH used by subtracting the initial reading from the final reading.
  - Use the following formula to calculate the molarity of the acetic acid in the vinegar:
    - $M_{\text{acid}} \times V_{\text{acid}} = M_{\text{base}} \times V_{\text{base}}$
    - Where  $M_{\text{acid}}$  and  $V_{\text{acid}}$  are the molarity and volume of the acetic acid, and  $M_{\text{base}}$  and  $V_{\text{base}}$  are the molarity and volume of the NaOH solution.

## Visualizations





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